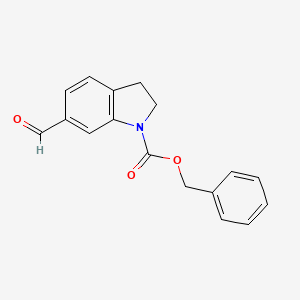

Benzyl 6-formylindoline-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 6-formylindoline-1-carboxylate is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.311. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Neuroactive Compounds

Benzyl 6-formylindoline-1-carboxylate derivatives have been utilized in the synthesis of neuroactive compounds. For example, 1-acyl-7-nitroindolines, functionalized with a benzophenone antenna, have shown effectiveness in rapid photorelease of neuroactive amino acids like L-glutamate, which is crucial for activating neuronal glutamate ion channels in biological experiments. This indicates their potential in developing tools for neuroscience research, facilitating studies on neural activation and signaling mechanisms (Papageorgiou, Ogden, & Corrie, 2004).

Advancements in Cyclization Techniques

The compound and its analogs have played a critical role in advancing cyclization techniques for organic synthesis. Isopropyl carbamates derived from benzylamines, when treated with phosphorus pentoxide, yield isoindolinones through a Bischler-Napieralski-type cyclization. This process highlights a novel mechanism involving a carbamoyl cation, demonstrating the compound's versatility in facilitating smooth transformations in synthetic chemistry (Adachi, Onozuka, Yoshida, Ide, Saikawa, & Nakata, 2014).

Tubulin Polymerization Inhibition

In the search for novel cytostatic agents, methoxy-substituted 3-formyl-2-phenylindoles, closely related to this compound, have been explored for their ability to inhibit tubulin polymerization. This action is essential for the development of anti-cancer therapies, as the disruption of microtubule assembly can lead to the inhibition of cancer cell growth. The study of these compounds provides insights into the structural requirements for tubulin polymerization inhibition, offering a pathway for the development of new anticancer drugs (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Eco-Friendly Synthetic Approaches

Efforts to develop environmentally benign synthetic methods have led to the use of this compound derivatives in green chemistry. For instance, a highly efficient and eco-friendly three-component reaction of 2-formyl benzoic acid, ammonia, and 4-hydroxycoumarin or indole in water has been developed. This approach highlights the compound's role in facilitating the synthesis of isoindolinone derivatives, emphasizing the importance of sustainable practices in chemical synthesis (Shen, Sun, & Lin, 2013).

Mechanism of Action

Target of Action

Benzyl 6-formylindoline-1-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes . .

Mode of Action

Indole derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives, in general, have been shown to exhibit various biologically vital properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil properties can substantially influence plant production of carbon surplus and discharge as root exudates . .

Properties

IUPAC Name |

benzyl 6-formyl-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-11-14-6-7-15-8-9-18(16(15)10-14)17(20)21-12-13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMWHFBBWWSQHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)C=O)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2992011.png)

![N-mesityl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2992016.png)

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992019.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2992023.png)